In-Depth Technical Guide on the Mechanism of Action of SARS-CoV-2-IN-14
In-Depth Technical Guide on the Mechanism of Action of SARS-CoV-2-IN-14
Disclaimer: The designation "SARS-CoV-2-IN-14" is not a unique identifier for a single chemical entity. It is used by various chemical suppliers to refer to at least three distinct compounds with different mechanisms of action against SARS-CoV-2. This guide provides a detailed analysis of each of these molecules based on available scientific literature.
Section 1: SARS-CoV-2-IN-14 (Niclosamide Analogue)
This compound, identified as compound 6 in some literature, is an analogue of the well-known anthelmintic drug niclosamide. It exhibits potent anti-SARS-CoV-2 activity with a multifaceted mechanism of action primarily targeting host cell pathways utilized by the virus.
Core Mechanism of Action
The antiviral activity of this niclosamide analogue is attributed to several host-directed mechanisms, making it less susceptible to viral mutations. These mechanisms include the inhibition of viral entry, disruption of viral replication through autophagy modulation, and prevention of virus-induced cell-cell fusion (syncytia formation).
Data Presentation
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 0.39 µM | Vero cells | Cytopathic Effect (CPE) Assay | [1][2] |
| CC50 | >5 µM | Vero cells | Cytotoxicity Assay | [3] |
| Selectivity Index (SI) | >12.8 | Vero cells | - | [3] |
Signaling Pathways and Experimental Workflows
The multifaceted mechanism of this niclosamide analogue involves interference with several host cellular processes.
Caption: Multifaceted mechanism of the niclosamide analogue.
Experimental Protocols
1. Cytopathic Effect (CPE) Assay in Vero E6 Cells
This assay measures the ability of a compound to protect cells from virus-induced death.[4][5]
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Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
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Compound Preparation: Prepare serial dilutions of the niclosamide analogue in cell culture medium.
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Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
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Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
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Quantification of Cell Viability: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP content as an indicator of viable cells. Luminescence is measured using a plate reader.
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Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
2. Syncytia Formation Assay
This assay evaluates the compound's ability to inhibit the fusion of infected cells with neighboring healthy cells.[6]
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Cell Co-culture: Co-culture producer cells (e.g., 293FT) expressing the SARS-CoV-2 spike protein with target cells (e.g., 293T) expressing the ACE2 receptor.
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Compound Treatment: Add serial dilutions of the niclosamide analogue to the co-culture.
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Incubation: Incubate the cells for 24-48 hours to allow for cell-cell fusion.
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Visualization and Quantification: Stain the cells with a nuclear stain (e.g., DAPI) and a cytoplasmic stain. Image the cells using a high-content imager. Quantify syncytia by identifying multinucleated cells (cells with more than three nuclei).
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Data Analysis: Determine the concentration of the compound that inhibits syncytia formation by 50%.
Section 2: SARS-CoV-2 Mpro-IN-14 (Compound 19)
This compound is described as an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro). Mpro is a viral cysteine protease essential for processing viral polyproteins, making it a key antiviral target.
Note on Compound Identity: The identifier "Compound 19" appears in different publications with varying IC50 values, suggesting it may refer to distinct chemical structures. The data presented here corresponds to the information provided by a specific supplier.
Core Mechanism of Action
SARS-CoV-2 Mpro-IN-14 directly inhibits the enzymatic activity of the main protease. By binding to the active site of Mpro, it prevents the cleavage of the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), thereby halting viral replication.
Data Presentation
| Parameter | Value | Assay Type |
| IC50 | 0.044 µM | FRET-based Enzymatic Assay |
Signaling Pathways and Experimental Workflows
The mechanism is a direct inhibition of a key viral enzyme.
Caption: Direct inhibition of Mpro by SARS-CoV-2 Mpro-IN-14.
Experimental Protocols
1. FRET-based Mpro Enzymatic Assay
This in vitro assay measures the enzymatic activity of Mpro and the inhibitory effect of compounds.[7][8]
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Reagents and Buffers:
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Recombinant SARS-CoV-2 Mpro enzyme.
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FRET substrate: A peptide containing a fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl) separated by the Mpro cleavage sequence.
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Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
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Assay Procedure:
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Add assay buffer to the wells of a black 96-well plate.
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Add serial dilutions of "SARS-CoV-2 Mpro-IN-14" or control compounds to the wells.
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Add the Mpro enzyme to all wells except the negative control.
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Incubate for 15-30 minutes at room temperature to allow for compound binding.
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Initiate the reaction by adding the FRET substrate.
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Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~340 nm, emission ~490 nm).
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Data Analysis: The rate of increase in fluorescence is proportional to the Mpro activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Section 3: SARS-CoV-2 3CLpro-IN-14 (Compound 11j)
This compound is an orally active inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), which is synonymous with the main protease (Mpro). It demonstrates significant antiviral activity in cell-based assays with low cytotoxicity.
Core Mechanism of Action
Similar to "SARS-CoV-2 Mpro-IN-14 (Compound 19)", this inhibitor targets the catalytic activity of the 3CLpro. By blocking the protease, it prevents the maturation of viral non-structural proteins, thereby inhibiting viral replication within host cells.
Data Presentation
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 0.18 µM | Vero E6 cells | Cytopathic Effect (CPE) Assay | [9] |
| IC50 | 1.646 µM | - | Enzymatic Assay | [9] |
| CC50 | > 50 µM | Vero E6 cells | Cytotoxicity Assay | [9] |
| Selectivity Index (SI) | > 277 | Vero E6 cells | - | [9] |
Signaling Pathways and Experimental Workflows
The workflow illustrates the process of evaluating a 3CLpro inhibitor in a cell-based system.
References
- 1. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. c19early.org [c19early.org]
- 7. benchchem.com [benchchem.com]
- 8. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
